1,3,5-Benzenetricarbonyl trichloride
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Benzenetricarbonyl Trichloride and its derivatives involves various methods tailored to produce different substituted benzene derivatives. A notable method includes the reaction between phloroglucinol and chlorosulfonic acid to prepare compounds like 1,3,5-Tris(hydrogensulfato) benzene, which further catalyzes the synthesis of other derivatives under eco-friendly conditions (Karimi-Jaberi et al., 2012). Another approach involves the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium, leading to polystannylated benzene derivatives, which after conversion with mercuric chloride yield tris- and tetrakis(chloromercurio)benzenes (Rot et al., 2000).
Molecular Structure Analysis
The molecular structure of derivatives of 1,3,5-Benzenetricarbonyl Trichloride, such as 1,3,5-tris(trimethylstannyl) benzene, has been elucidated using gas-phase electron diffraction. This analysis reveals details about bond lengths and angles, highlighting the substituents' influence on the benzene ring's geometry (Schultz et al., 1998).
Chemical Reactions and Properties
1,3,5-Benzenetricarbonyl Trichloride and its derivatives participate in various chemical reactions, contributing to the synthesis of complex molecules. For instance, its conversion into different polymeric and organometallic compounds showcases its versatility in forming structurally diverse and functional materials (Chérioux & Guyard, 2001).
Physical Properties Analysis
The physical properties of 1,3,5-Benzenetricarbonyl Trichloride derivatives are influenced by the substituents attached to the benzene ring. For example, the synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene reveal solubility in common organic solvents and good thermal stability, with Tg values ranging between 230–260 °C (Rigana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for further functionalization of 1,3,5-Benzenetricarbonyl Trichloride derivatives, are significant for various applications. These derivatives serve as intermediates in organic synthesis, allowing for the introduction of diverse functional groups, thus expanding their utility in pharmaceuticals, pesticides, and organic material synthesis (We, 2015).
Scientific Research Applications
Supramolecular Hydrogen Bonding Interactions
1,3,5-Benzenetricarbonyl trichloride has been utilized in the synthesis of novel benzene-1,3,5-tricarboxamide bearing hydrophobic aminododecane side chains. This compound forms a supramolecular network through hydrogen bonding interactions and has shown potential in sensing applications, specifically for the detection of nitrate anions by deformation of hydrogen bonds (Matmin et al., 2014).
Advancement in Polymer Chemistry
The compound has been involved in the trimerization of β-cyclodextrin, enhancing the solubility of β-cyclodextrin in water. This process involves the reaction of 1,3,5-benzenetricarbonyl trichloride with propargyl alcohol, highlighting its role in creating more complex and functionalized chemical structures (Tungala et al., 2013).
Development of Multifunctional Iron Thiocarboxylate Complexes
This chemical has been key in the synthesis of multifunctional iron thiocarboxylate complexes. These complexes, prepared from the reaction of organoiron fragments with 1,3,5-benzenetricarbonyl trichloride, have been explored for their reactivity and structural characteristics (El‐khateeb et al., 2009).
Formation of Surface Covalent Organic Frameworks
The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel Covalent Organic Framework (COF) on an Au(111) surface, showcasing its utility in the creation of advanced materials with potential applications in nanotechnology and surface science (Marele et al., 2012).
Synthesis of Polyimide Aerogels
1,3,5-Benzenetricarbonyl trichloride has been used as a cost-efficient cross-linker in the synthesis of polyimide aerogels. These aerogels demonstrate high porosity, low thermal conductivity, and excellent mechanical properties, making them attractive for various industrial applications (Meador et al., 2015).
Safety And Hazards
properties
IUPAC Name |
benzene-1,3,5-tricarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPYKQBIPYOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044429 | |
Record name | 1,3,5-Benzenetricarbonyl trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetricarbonyl trichloride | |
CAS RN |
4422-95-1 | |
Record name | Trimesoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4422-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Benzene-tricarbonyl trichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004422951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimesoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82328 | |
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Record name | 1,3,5-Benzenetricarbonyl trichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Benzenetricarbonyl trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3,5-tricarbonyl trichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMESOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5866PEO79W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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